1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride

Vue d'ensemble

Description

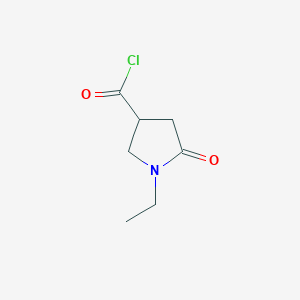

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a carbonyl chloride functional group.

Méthodes De Préparation

The synthesis of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization.

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Analyse Des Réactions Chimiques

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the corresponding carboxylic acid.

Applications De Recherche Scientifique

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of amides, esters, and thioesters.

Comparaison Avec Des Composés Similaires

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride can be compared with other acyl chlorides and pyrrolidine derivatives:

Acetyl chloride (CH3COCl): Unlike this compound, acetyl chloride is a simpler acyl chloride with a lower molecular weight and different reactivity profile.

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: This compound is similar in structure but has a methyl group instead of an ethyl group, which can influence its reactivity and applications.

Succinyl chloride (C4H4Cl2O2): Succinyl chloride is another acyl chloride with a different ring structure and reactivity compared to this compound.

The uniqueness of this compound lies in its specific structure, which combines the properties of a pyrrolidine ring and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

Activité Biologique

1-Ethyl-5-oxopyrrolidine-3-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways, often involving the reaction of pyrrolidine derivatives with carbonyl compounds. The structural formula indicates a pyrrolidine ring substituted with an ethyl group and a carbonyl chloride functional group, which may contribute to its reactivity and biological properties.

Antioxidant Activity

Research has indicated that derivatives of 1-Ethyl-5-oxopyrrolidine demonstrate significant antioxidant properties. For instance, a study synthesized several 5-oxopyrrolidine derivatives and evaluated their reducing power and radical scavenging ability using the DPPH assay. Results showed that certain derivatives exhibited antioxidant activity greater than that of ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of Pyrrolidine Derivatives

| Compound Name | Reducing Power (OD at 700 nm) | DPPH Scavenging Activity (%) |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.149 | 85% |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 | 90% |

| Control (Ascorbic Acid) | - | 80% |

Antimicrobial Activity

The antimicrobial properties of 1-Ethyl-5-oxopyrrolidine derivatives have been investigated against various multidrug-resistant pathogens. A study reported that certain derivatives exhibited structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Acinetobacter baumannii | 64 µg/mL |

| Control (Vancomycin) | Klebsiella pneumoniae | 16 µg/mL |

Cytotoxicity and Anticancer Properties

In addition to its antimicrobial effects, research has explored the cytotoxicity and anticancer potential of these compounds using human lung cancer cell lines (A549). Certain derivatives demonstrated significant cytotoxic effects, indicating potential as anticancer agents .

Table 3: Cytotoxicity in A549 Cell Line

| Compound Name | IC50 (µM) |

|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 15 µM |

| Control (Doxorubicin) | 10 µM |

Case Studies

A notable case study involved the synthesis and evaluation of various substituted pyrrolidine derivatives for their biological activities. The study reported that modifications to the phenolic substituents significantly influenced both antioxidant and antimicrobial activities, suggesting that careful structural design can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-ethyl-5-oxopyrrolidine-3-carbonyl chloride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. For example, phosphorus oxybromide (POBr₃) in acetonitrile under reflux can replace hydroxyl or carbonyl groups with chlorine, achieving yields up to 75% . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while prolonged heating may degrade sensitive intermediates. A comparative table of synthetic routes is provided below:

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 5-oxopyrrolidine carboxylate | POBr₃, acetonitrile, reflux | 75 | |

| 5-Oxopyrrolidine derivatives | SOCl₂, DMF (catalytic), 0–25°C | 60–85 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Characteristic signals include δ ~1.15 ppm (ethyl CH₃ triplet) and ~172 ppm (carbonyl carbons) .

- IR Spectroscopy : Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 392.4 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for 5-oxopyrrolidine derivatives, such as unexpected splitting or missing peaks?

- Answer : Contradictions often arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-proton interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 5.20 ppm pyrazole-H coupling in ).

- Variable-Temperature NMR : Identify conformational exchange broadening .

Q. What strategies optimize diastereoselectivity in 5-oxopyrrolidine synthesis?

- Answer : Diastereoselectivity is enhanced via:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, improving selectivity ratios to 4:1 .

- Temperature Control : Lower temperatures favor kinetic control, reducing racemization .

Q. How does X-ray crystallography using SHELX software validate the structure of 5-oxopyrrolidine derivatives?

- Answer : SHELX refines crystallographic data by modeling hydrogen positions (riding model) and handling disorder. For example, C–H bond lengths are fixed at 0.93–0.98 Å, with Uiso(H) = 1.2–1.5×Ueq(C) . A representative refinement table:

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Mean C–C bond length | 1.53 | |

| R factor | 0.054 |

Q. How can derivatives of this compound be designed to enhance biological activity?

- Answer : Substituent modifications improve activity:

Propriétés

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMGIWPPOHBGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.